![molecular formula C8H8N2OS B3285193 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL CAS No. 79927-75-6](/img/structure/B3285193.png)
2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL
Description
2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL is a chemical compound with the molecular formula C10H14O1N3Cl1S1 . It is a solid substance with a sweet aroma .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL, has been studied extensively. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A more recent development involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2H- and 2-(p-Tolylamino)-5,6-dimethylthieno[2,3-D]pyrimidin-4-ones, has been investigated by X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized .Physical And Chemical Properties Analysis
2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL is a white to off-white powder . It is soluble in 0.26 mM phosphate buffer pH 7.1 and propylene glycol . The molecular weight is 231.7 .properties
IUPAC Name |
2,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-3-6-7(11)9-5(2)10-8(6)12-4/h3H,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIACMXTVRDBAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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